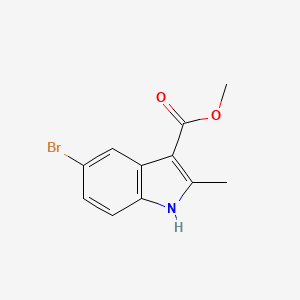

N-(3-(3-氟苯基)-2-(1H-吡咯-1-基)丙基)-4-甲基-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

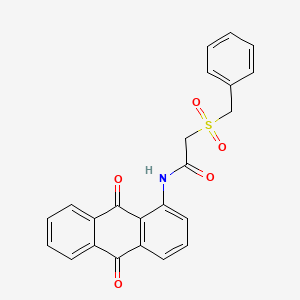

The synthesis of N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the preparation of intermediate compounds such as 1,3,4-thiadiazolacrylamides, which are then further modified to introduce pyrazole or pyrrole moieties . The process typically includes steps such as cyclization, saponification, and amidation reactions, as seen in the synthesis of related compounds . The synthesis route is confirmed by various spectroscopic methods, including NMR, LCMS mass, FT-IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiadiazole ring, which is a common feature in the compounds studied. The structure is confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction is used to determine the three-dimensional structure . Density functional theory (DFT) calculations are often employed to optimize the molecular geometries and electronic structures, providing a theoretical confirmation of the experimental findings .

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions typical of its functional groups. For instance, the amide group can participate in hydrolysis and amidation reactions . The presence of a pyrrole moiety suggests potential for electrophilic substitution reactions at the 2-position of the pyrrole ring . The fluorophenyl group may also engage in reactions typical of halogenated aromatics, such as nucleophilic aromatic substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the fluorophenyl group and the thiadiazole ring contributes to the compound's potential anti-inflammatory activity, as seen in related compounds . The thermal stability of the compound can be assessed through techniques like TG-DTG, and the compound's stability up to a certain temperature can be determined . The compound's solubility and reactivity in different solvents can be studied to understand its behavior in biological systems or during chemical reactions . Additionally, the non-linear optical properties of the compound can be investigated to explore its potential applications in materials science .

科学研究应用

合成和表征

- 研究人员专注于合成和表征各种化合物,包括N-(1-氨基-3-甲基-1-氧代丁酰基)-1-(环己甲基)-3-(4-氟苯基)-1H-吡唑-5-甲酰胺,其中涉及生物等同替代,表明这种方法可能与N-(3-(3-氟苯基)-2-(1H-吡咯-1-基)丙基)-4-甲基-1,2,3-噻二唑-5-甲酰胺的合成相关。这些方法包括色谱、光谱和质谱平台用于分析表征(McLaughlin et al., 2016)。

生物活性和应用

- 探索了新型取代的1,3,4-噻二唑和2,6-二芳基取代的咪唑并[2,1-b][1,3,4]噻二唑衍生物的合成和评价,结果显示一些化合物表现出可观的抗菌和抗真菌活性。这些发现表明在开发抗微生物药物方面可能存在潜在应用,这可能延伸到类似N-(3-(3-氟苯基)-2-(1H-吡咯-1-基)丙基)-4-甲基-1,2,3-噻二唑-5-甲酰胺的衍生物(Chandrakantha et al., 2014)。

先进材料应用

- 对具有高荧光量子产率的碳点的研究表明,特定的有机荧光团是这些材料的主要成分和荧光起源,这表明类似N-(3-(3-氟苯基)-2-(1H-吡咯-1-基)丙基)-4-甲基-1,2,3-噻二唑-5-甲酰胺的衍生物可能在生物成像和传感应用中发展荧光材料或探针(Shi et al., 2016)。

药理学研究

- 对合成大麻素的体外代谢和热稳定性进行的研究,包括含吡唑的化合物,揭示了类似N-(3-(3-氟苯基)-2-(1H-吡咯-1-基)丙基)-4-甲基-1,2,3-噻二唑-5-甲酰胺的结构相关化合物的代谢途径和潜在药理学意义,突显了了解药物代谢谱对药物开发的重要性(Franz et al., 2017)。

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

This involves potential areas of future research, such as new synthetic methods, applications, or investigations into its mechanism of action.

属性

IUPAC Name |

N-[3-(3-fluorophenyl)-2-pyrrol-1-ylpropyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c1-12-16(24-21-20-12)17(23)19-11-15(22-7-2-3-8-22)10-13-5-4-6-14(18)9-13/h2-9,15H,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQASDGTRISFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)